1-Methylthioguanine

Übersicht

Beschreibung

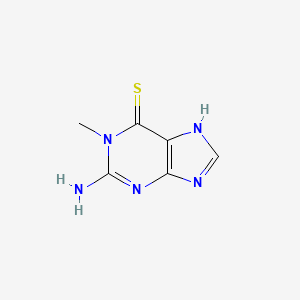

1-Methylthioguanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the substitution of a methyl group at the nitrogen atom and a sulfur atom replacing the oxygen atom in the guanine structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylthioguanine can be synthesized through the methylation of thioguanine. The process typically involves the reaction of thioguanine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylthioguanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to thioguanine.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like thiols and amines can react with this compound under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioguanine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1-MT is utilized as a model compound to investigate the effects of methylation and thionation on nucleobases. Its structural modifications allow researchers to study how these changes influence nucleobase behavior in biochemical processes.

- Mechanism of Action : 1-MT can be incorporated into DNA and RNA, leading to mutations and disruption of normal cellular processes. The methyl and thio groups enhance its reactivity under UV light, resulting in DNA strand breaks and cell death, which is particularly useful in photodynamic therapy.

Biological Research Applications

In biological research, 1-MT is primarily studied for its interactions with nucleic acids and its implications in mutagenesis:

- Mutagenesis Studies : Research has shown that 1-MT can cause mispairing during DNA replication, leading to mutations. This property is essential for understanding the mechanisms of carcinogenesis and the role of modified nucleotides in genetic stability .

- DNA Repair Mechanisms : The incorporation of 1-MT into DNA can trigger cellular repair pathways. Studies have focused on how cells recognize and repair lesions caused by such modifications, providing insights into DNA damage response mechanisms .

Medical Applications

The potential medical applications of 1-MT are particularly promising:

- Photodynamic Therapy : Due to its ability to induce DNA damage upon UV exposure, 1-MT is being explored as a candidate for photodynamic therapy (PDT). This therapy utilizes light-sensitive compounds to produce reactive oxygen species that selectively kill cancer cells.

- Chemotherapeutic Agent : Investigations into the cytotoxic effects of 1-MT suggest its potential use as a chemotherapeutic agent. Its ability to mimic natural nucleotides allows it to interfere with DNA synthesis in rapidly dividing cancer cells .

Industrial Applications

In industrial contexts, derivatives of 1-MT are being explored for various applications:

- Material Science : The unique properties of 1-MT derivatives make them candidates for the development of new materials with specialized functions, such as drug delivery systems or novel polymers.

- Pharmaceutical Development : The exploration of 1-MT's derivatives may lead to the development of new pharmaceuticals targeting specific diseases, particularly those involving DNA damage responses .

Case Studies and Research Findings

Several studies have highlighted the significance of 1-MT in various applications:

- A systematic review demonstrated that measuring thioguanine levels (which include derivatives like 1-MT) can serve as an effective marker for monitoring thiopurine therapy in leukemia patients. This approach improves treatment personalization based on genetic variations affecting drug metabolism .

- In clinical trials involving acute lymphoblastic leukemia (ALL) patients, incremental doses of thioguanine (including 1-MT) were administered alongside standard therapies. Results indicated enhanced efficacy with higher DNA-thioguanine levels correlating with improved treatment outcomes .

Wirkmechanismus

1-Methylthioguanine exerts its effects primarily through its incorporation into DNA and RNA, where it can cause mutations and disrupt normal cellular processes. The compound’s methyl and thio groups enhance its ability to form reactive intermediates under UV light, leading to DNA strand breaks and cell death. This mechanism is particularly useful in photodynamic therapy, where targeted cells are exposed to UV light to induce cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Thioguanine: Shares a similar structure but lacks the methyl group.

6-Methylthioguanine: Another methylated derivative with similar photodynamic properties.

6-Mercaptopurine: A related thiopurine used in chemotherapy

Uniqueness: 1-Methylthioguanine is unique due to its dual functionality of methylation and thionation, which enhances its photoreactivity and potential therapeutic applications. This combination of modifications allows it to form highly reactive intermediates that can effectively induce DNA damage, making it a promising candidate for photodynamic therapy and other medical applications .

Biologische Aktivität

1-Methylthioguanine (1-MTG) is a derivative of thioguanine, a purine analog that has been studied for its biological activity, particularly in the context of cancer treatment and inflammatory diseases. Its mechanism of action is closely related to its metabolism and the role of various enzymes, particularly thiopurine methyltransferase (TPMT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT).

1-MTG exerts its biological effects primarily through its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis and function. The compound is metabolized intracellularly into active thioguanine nucleotides (TGNs), which can be incorporated into DNA, resulting in cytotoxicity. The following pathways are critical for its action:

- Incorporation into DNA : 1-MTG is converted to deoxythioguanosine (dTG) and subsequently incorporated into DNA, which interferes with DNA replication and repair mechanisms.

- Inhibition of Enzymatic Activity : TGNs inhibit enzymes involved in nucleotide synthesis, such as ribonucleotide reductase, leading to reduced proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of 1-MTG are influenced by genetic polymorphisms in metabolic enzymes. Specifically, TPMT activity plays a significant role in determining the levels of active metabolites:

- TPMT Variants : Individuals with low TPMT activity may accumulate higher levels of TGNs, increasing the risk of toxicity and enhancing therapeutic effects in conditions like leukemia .

- Metabolic Pathway : The metabolic conversion from 1-MTG to its active forms involves several steps, including methylation reactions catalyzed by TPMT, which can lead to varying therapeutic responses among patients .

Clinical Applications

1-MTG has been utilized in clinical settings for treating acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). Studies have shown that:

- Acute Lymphoblastic Leukemia : In pediatric populations, 1-MTG has demonstrated efficacy in maintaining remission. Genetic testing for TPMT variants has been recommended to tailor therapy and minimize adverse effects .

- Inflammatory Bowel Disease : The use of thiopurines, including 1-MTG, has been associated with immunosuppressive effects that can benefit patients with IBD. Monitoring TGN levels has become standard practice to optimize treatment regimens .

Comparative Efficacy

A comparative analysis of the efficacy of 1-MTG versus other thiopurines reveals significant differences in their biological activities:

| Compound | Mechanism of Action | Clinical Use | Toxicity Risk |

|---|---|---|---|

| This compound | Incorporation into DNA; inhibition of nucleotide synthesis | ALL, IBD | Higher in low TPMT activity |

| Thioguanine | Similar mechanisms but less methylation | ALL | Moderate; requires monitoring |

| Mercaptopurine | Primarily metabolized by TPMT | ALL, IBD | High; significant genetic variability |

Research Findings

Recent studies have highlighted the importance of pharmacogenomics in optimizing the use of 1-MTG:

- Genetic Polymorphisms : Variants in TPMT and Nudix hydrolase 15 (NUDT15) significantly affect drug metabolism and patient outcomes. Patients with specific polymorphisms exhibit altered responses to treatment with 1-MTG .

- Transcriptional Effects : Research indicates that 1-MTG affects transcriptional fidelity and efficiency through mechanisms related to nucleotide excision repair pathways .

Eigenschaften

IUPAC Name |

2-amino-1-methyl-7H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUTXZSKZCQABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C2=C(N=CN2)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937285 | |

| Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-87-2, 16714-57-1, 86243-64-3 | |

| Record name | Guanine, methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-6-thione, 2-amino-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylthioguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Sarcin from aspergillus giganteus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.